molecular formula C8H18Cl2N2 B11753050 rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride

rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride

Cat. No.: B11753050
M. Wt: 213.15 g/mol
InChI Key: FOZMFJQVCFPRQH-YUZCMTBUSA-N
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Description

rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 It is a derivative of indolizidine, a bicyclic nitrogen-containing compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride typically involves the reduction of indolizidine derivatives. One common method starts with the oxygenated piperidine building block, followed by trans-diastereoselective reductive alkylation and a series of steps including catalytic hydrogenation . Another approach involves the RCM (Ring-Closing Metathesis) reaction on the N,O-acetal derived from vinylation, followed by pyrrole formation and stereocontrolled cis-selective catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(8R,8aS)-Octahydro-8-indolizinamine dihydrochloride is unique due to its specific stereochemistry and potential applications in various fields. Its ability to undergo a variety of chemical reactions and its use as a building block in synthesis make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-7-3-1-5-10-6-2-4-8(7)10;;/h7-8H,1-6,9H2;2*1H/t7-,8+;;/m1../s1

InChI Key

FOZMFJQVCFPRQH-YUZCMTBUSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2CCCN2C1)N.Cl.Cl

Canonical SMILES

C1CC(C2CCCN2C1)N.Cl.Cl

Origin of Product

United States

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